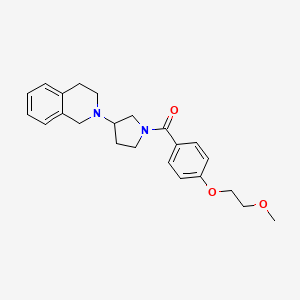

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel chemical entity with potential applications in various fields. Its unique structure incorporates a 3,4-dihydroisoquinolin-2(1H)-yl group, a pyrrolidin-1-yl group, and a methoxyethoxy phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is typically employed, involving the following key steps:

Formation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate: : Starting with appropriate isoquinoline precursors, using a reduction reaction to form the desired intermediate.

Introduction of the pyrrolidin-1-yl group: : Reacting the intermediate with pyrrolidine in the presence of catalysts under controlled temperature and pressure conditions.

Attachment of the methoxyethoxy phenyl group: : Using nucleophilic aromatic substitution or similar reactions to attach the methoxyethoxy phenyl group to the molecule.

Industrial Production Methods

For industrial-scale production, the compound is synthesized using optimized reaction conditions, such as efficient catalysts, suitable solvents, and advanced purification techniques. This ensures high yield and purity while reducing production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinolinyl and pyrrolidinyl moieties, forming corresponding oxides and hydroxides.

Reduction: : Reduction reactions can target specific functional groups in the compound, allowing modification of its chemical properties.

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, enabling further functionalization or derivatization of the compound.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: : Conditions vary depending on the nature of the substituent groups; commonly used reagents include halogenating agents or organometallic compounds.

Major Products Formed from These Reactions

Oxidation Products: : Depending on the conditions, various oxides or hydroxylated derivatives can be formed.

Reduction Products: : The primary products include reduced forms of the original compound, often with hydrogenated functional groups.

Substitution Products:

Applications De Recherche Scientifique

Chemistry

Catalysis: : The compound may serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Analytical Chemistry: : It can be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy.

Biology

Biochemical Studies: : Useful in probing enzyme-substrate interactions or as a molecular probe in studying cellular pathways.

Pharmacology: : Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.

Medicine

Therapeutic Potential: : Investigated for its potential in treating neurological disorders, given its structural similarity to known bioactive molecules.

Diagnostic Agent: : Possibility of use in medical imaging or as a diagnostic marker for specific conditions.

Industry

Material Science: : Its unique chemical properties can be exploited in the development of new materials or polymers.

Chemical Manufacturing: : Can be a precursor or intermediate in the synthesis of other complex molecules, contributing to the production of various chemical products.

Mécanisme D'action

The compound's mechanism of action depends on its application. In pharmacology, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. This can modulate the activity of these targets, leading to therapeutic effects. In catalysis, the compound may act as a ligand that coordinates with metal centers, influencing the catalytic cycle and improving reaction efficiency.

Comparaison Avec Des Composés Similaires

The uniqueness of the compound lies in its structural diversity and the presence of multiple functional groups, which can influence its reactivity and application potential. Similar compounds may include those with isoquinoline, pyrrolidine, or methoxyethoxy phenyl groups, but lacking the combined presence of all three. This combination imparts distinct chemical and biological properties, setting it apart from related molecules.

List of Similar Compounds

3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine

4-(2-Methoxyethoxy)benzaldehyde

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrrolidin-1-yl)methanone

(Pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Activité Biologique

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N2O3, and it features a dihydroisoquinoline moiety combined with a pyrrolidinyl group and a methanone functional group. The unique structural features contribute to its biological reactivity and potential pharmacological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, which may be relevant in neurological contexts.

Biological Activity Overview

Current research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : Preliminary studies suggest that derivatives of the dihydroisoquinoline framework show antifungal properties against various phytopathogenic fungi. For instance, compounds structurally similar to this compound have demonstrated significant inhibition against fungi such as Fusarium oxysporum .

- Anticancer Potential : The compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. Compounds with similar structures have been investigated for their ability to inhibit FLT3 kinase, a target in acute myeloid leukemia (AML) .

- Neuroprotective Effects : Due to the presence of the isoquinoline structure, there is potential for neuroprotective effects, possibly through modulation of neuroinflammatory pathways or neurotransmitter receptor interactions.

Case Studies and Experimental Data

- Antifungal Efficacy : A study evaluated various derivatives against Fusarium species, revealing that certain substitutions on the isoquinoline ring significantly enhanced antifungal activity. The most active compounds achieved inhibition rates exceeding 90% at certain concentrations .

- Kinase Inhibition : Research focused on related compounds has shown promising results in inhibiting FLT3 mutations associated with AML. These studies utilized cellular models to assess the impact on cell viability and signaling pathways, indicating that similar compounds could be developed for therapeutic use against cancer .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

Propriétés

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-27-14-15-28-22-8-6-19(7-9-22)23(26)25-13-11-21(17-25)24-12-10-18-4-2-3-5-20(18)16-24/h2-9,21H,10-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPNXRCEMFERLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.